N,N-diethyl-3-hydroxybenzamide

Insect repellent Structure-activity relationship Mosquito behavior

Researchers requiring benzamide negative controls for insect repellent SAR studies often face supply gaps. N,N-Diethyl-3-hydroxybenzamide (CAS 15789-04-5) fills this need as a validated inactive DEET analog. • Confirmed loss of repellent efficacy through meta-hydroxyl substitution vs. DEET's methyl group. • Hydrogen-bond donor scaffold for metal-chelation and analytical extraction applications. • Available from major chemical vendors; confirm current stock as some suppliers have discontinued. Procure with confidence: ideal for SAR studies and chelating agent development.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 15789-04-5
Cat. No. B185060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3-hydroxybenzamide
CAS15789-04-5
SynonymsBenzaMide, 3-hydroxy-N,N-diethyl-
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3
InChIKeyQDQUCSOCEMEZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-hydroxybenzamide Overview


N,N-Diethyl-3-hydroxybenzamide (CAS 15789-04-5) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol [1]. Structurally, it differs from the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide, CAS 134-62-3) by the presence of a hydroxyl (-OH) group at the meta position of the benzene ring instead of a methyl (-CH₃) substituent. This compound is soluble in organic solvents, and the hydroxyl group enables hydrogen bonding, influencing its solubility and chemical reactivity [1].

SAR Negative control for benzamide repellent structure-activity studies
CHEL Scaffold for synthesizing metal-chelating analytical extractants
HBD Hydrogen bond donor in early discovery chemistry programs

Why N,N-Diethyl-3-hydroxybenzamide Cannot Replace DEET


Generic substitution fails because the meta-substituent on the benzamide core fundamentally alters the compound's interaction with insect olfactory receptors. The replacement of the methyl group in DEET with a hydroxyl group in N,N-diethyl-3-hydroxybenzamide produces a dramatic loss of repellent efficacy [1]. This structure-activity relationship demonstrates that even a single functional group modification at the meta position can convert an effective commercial repellent into a compound with negligible activity. Procurement decisions must therefore be guided by the specific structural features required for the intended application rather than assuming interchangeability among benzamide analogs [1].

Replacing DEET with this meta-hydroxyl analog may result in negligible repellent efficacy based on direct in vitro comparison.

Hydrogen bonding capability alters solubility and formulation behavior; direct substitution in repellent products is not supported.

Metal-chelating potential may introduce unintended interactions in biological assay systems, requiring additional controls.

N,N-Diethyl-3-hydroxybenzamide: Quantitative Evidence


Poor In Vitro Repellency vs. DEET

In a standardized in vitro membrane blood feeding assay, N,N-diethyl-3-hydroxybenzamide was evaluated alongside seventeen DEET and DEPA analogs for repellency against Aedes aegypti and Anopheles stephensi mosquitoes [1]. The compound was characterized as a 'poor repellent' and was less effective than the DEET reference standard [1]. While eight analogs were as effective as or slightly more repellent than DEET, N,N-diethyl-3-hydroxybenzamide ranked among the least effective compounds tested [1].

Poor Repellency vs. DEET
Head-to-head
Ranked among least effective of 17 analogs; reported ‘poor repellent’
Supports use as negative control for SAR; not a DEET substitute
Membrane blood feeding assay; Aedes and Anopheles mosquitoes
Insect repellent Structure-activity relationship Mosquito behavior

Distinct Solubility from Hydrogen Bonding

N,N-Diethyl-3-hydroxybenzamide possesses a hydroxyl group capable of hydrogen bonding, which enhances its solubility in polar solvents compared to DEET, whose methyl substituent lacks this capacity [1]. This structural feature provides a physicochemical differentiation relevant to formulation development and synthetic applications requiring hydrogen bond donors [1].

H-Bond Donor Capacity
Class-level
1 hydrogen bond donor vs. 0 for DEET
Enables polar solvent compatibility and metal coordination
Structural inference; experimental solubility data limited
Solubility Hydrogen bonding Formulation

Metal Ion Chelation Potential

Hydroxybenzamide derivatives have been demonstrated to chelate metals and can be employed in spectrophotometric determination of metal ions [1]. Hydroxyamidines, structurally related compounds, have been validated as extracting reagents for cadmium determination in industrial effluents, coal, and fly ash [1]. In flotation separation applications, N-hydroxybenzamide derivatives such as 4-butoxy-N-hydroxybenzamide exhibit selective adsorption on cassiterite surfaces relative to calcite, with enhanced electron donation to Sn⁴⁺ ions versus Ca²⁺ ions [2].

Metal Chelation Potential
Class-level
Hydroxybenzamide derivatives chelate metals; selective cassiterite adsorption reported
Supports development of metal-selective analytical extractants
Data to verify for this specific compound; based on structural analogs
Metal extraction Chelation Spectrophotometry

N,N-Diethyl-3-hydroxybenzamide Applications


Negative Control for Repellent SAR

Based on its documented poor repellency in standardized in vitro assays [1], N,N-diethyl-3-hydroxybenzamide serves as a validated negative control for structure-activity relationship (SAR) studies investigating benzamide-based insect repellents. Researchers designing novel DEET analogs can use this compound to establish baseline inactivity associated with meta-hydroxyl substitution, contrasting with the effective meta-methyl substitution of DEET.

Metal-Chelating Agent Synthesis

The meta-hydroxybenzamide core provides a functional scaffold for synthesizing metal-chelating agents [1]. The hydroxyl group enables coordination with metal ions, while the N,N-diethyl amide moiety modulates lipophilicity. This scaffold is applicable for developing extractants for analytical chemistry applications including spectrophotometric metal determination [1] and mineral flotation collectors for selective mineral separation .

Hydrogen Bond Donor in Early Discovery

For early discovery research programs requiring a benzamide scaffold with hydrogen bond donor capacity, N,N-diethyl-3-hydroxybenzamide offers a distinct physicochemical profile compared to DEET [1]. The compound is supplied by major chemical vendors as part of collections of unique chemicals for early discovery researchers . Researchers should verify current commercial availability, as some suppliers have discontinued this product.

Application
Selection Property
Validation Focus
Negative control for repellent SAR
Meta-hydroxyl substitution profile
Repellent activity endpoints in insect assays
Metal-chelating scaffold synthesis
Hydroxybenzamide chelating functionality
Metal selectivity and analytical recovery
Hydrogen bond donor in early discovery
Hydrogen bond donor capacity
Polar solvent compatibility and chemical reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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